molecular formula C22H16N4NaO7S2 B1666986 Biebrich scarlet CAS No. 4196-99-0

Biebrich scarlet

Cat. No.: B1666986
CAS No.: 4196-99-0
M. Wt: 535.5 g/mol
InChI Key: NWCQPXYQFBNCDV-UHFFFAOYSA-N
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Description

. It is primarily used in histological staining, particularly in Lillie’s trichrome stain, to differentiate between various tissue components. The dye is known for its vibrant red color and is used to color hydrophobic materials like fats and oils .

Mechanism of Action

Target of Action

Biebrich Scarlet is primarily used as a dye in histological staining, specifically in Masson’s Trichrome procedure . Its primary targets are the acidophilic tissue components, including muscle fibers, collagen, and erythrocytes .

Mode of Action

The tissue is stained first with the acid dye, this compound, which binds with the acidophilic tissue components . When treated with phosphotungstic or phosphomolybdic acid, the less permeable components retain the red color, while the red is pulled out of the collagen .

Biochemical Pathways

It is known that the dye interacts with tissue components through electrostatic interactions . The dye’s azo bonds can be degraded through photocatalysis or enzymatic action, such as with lignin peroxidase .

Pharmacokinetics

It is known that the dye can have harmful effects on living and non-living organisms in natural water . Therefore, the pollutant must be removed, which involves absorption, membrane filtration, precipitation, ozonation, fungal detachment, and electrochemical separation .

Result of Action

The result of this compound’s action is the staining of acidophilic tissue components, allowing for the differentiation of muscle fibers, collagen, and erythrocytes in histological samples . This provides valuable information for the diagnosis and study of various diseases.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dye’s effectiveness can be affected by the pH of the solution, as this can influence the charge of the tissue components and the dye itself. Additionally, the presence of other ions in the solution can also impact the dye’s binding to its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biebrich scarlet is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azo dye.

The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Biebrich scarlet undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to provide high-contrast staining in histological applications. Its vibrant red color and strong binding affinity make it particularly useful for differentiating between various tissue components. Additionally, its use in fluorescent staining provides enhanced imaging capabilities compared to other dyes .

Properties

CAS No.

4196-99-0

Molecular Formula

C22H16N4NaO7S2

Molecular Weight

535.5 g/mol

IUPAC Name

disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C22H16N4O7S2.Na/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30;/h1-13,27H,(H,28,29,30)(H,31,32,33);

InChI Key

NWCQPXYQFBNCDV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

4196-99-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biebrich scarlet;  NSC 79710;  NSC-79710;  NSC79710

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Biebrich scarlet interact with biological tissues?

A1: this compound is an anionic dye that primarily interacts with cationic sites in tissues. This interaction is driven by electrostatic forces, primarily with basic proteins rich in arginine, histidine, and lysine residues [, ]. The dye can also interact with polyanions like acid mucosubstances, leading to metachromatic staining [].

Q2: What are the different staining patterns observed with this compound and what do they indicate?

A2: this compound exhibits both orthochromatic (pink-red) and metachromatic (red-orange) staining. Orthochromatic staining at alkaline pH (9.0-10.0) is indicative of strongly basic proteins, commonly found in structures like spermatozoa, eosinophil granules, Paneth cell granules, and elastic fibers [, ]. Metachromatic staining, on the other hand, occurs due to the dye's interaction with polyanions like acid mucosubstances found in nuclei, mast cell granules, and certain mucous secretions [, ].

Q3: How does the pH of the staining solution affect this compound staining?

A3: this compound's staining properties are highly pH-dependent. At alkaline pH (9.0-10.0), it selectively stains basic proteins, with the intensity of staining reflecting the protein's basicity. Staining at lower pH levels is less specific []. This pH dependency allows researchers to differentiate between structures based on their relative basicity.

Q4: Can this compound staining be used to differentiate between different types of collagen?

A4: Yes, studies have shown that after mordanting with phosphomolybdic (PMo) or phosphotungstic (PW) acid, this compound can differentially stain collagen types. Dense collagen, as seen in the gastric submucosa and dermis, stains dark blue, while loose areolar fibers and fat septa exhibit a light green color []. This differential staining pattern allows for a more detailed analysis of collagen distribution in tissues.

Q5: What is the molecular formula and molecular weight of this compound?

A5: this compound has the molecular formula C22H16N4Na2O7S2 and a molecular weight of 558.52 g/mol [].

Q6: What are the characteristic spectroscopic features of this compound?

A6: this compound exhibits a major absorption peak at 505 nm in its free form. Upon binding to basic proteins (orthochromatic staining), this peak experiences a slight red shift with a decrease in intensity. In the presence of polyanions (metachromatic staining), the maximum absorption shifts to 485 nm [, ]. These spectral changes can be used to differentiate between the types of interactions occurring between the dye and the target molecule.

Q7: What are some common applications of this compound in biological staining?

A7: this compound finds application in various histological staining procedures:

  • Identification of basic proteins: It is used to visualize strongly basic proteins in structures like eosinophil granules, Paneth cell granules, and spermatozoa [, , ].
  • Detection of acid mucosubstances: Metachromatic staining with this compound helps identify acid mucosubstances in tissues like mast cell granules and mucous secretions [, ].
  • Collagen staining: In conjunction with mordants like phosphomolybdic or phosphotungstic acid, this compound differentiates between dense and loose collagen types [].
  • Combined staining techniques: this compound is often incorporated into multi-step staining protocols like Masson's trichrome [, ] and Movat's pentachrome [], allowing for the simultaneous visualization of multiple tissue components.

Q8: What is known about the environmental impact of this compound?

A9: this compound, like many azo dyes, raises environmental concerns due to its potential toxicity and persistence in water bodies. It can disrupt aquatic ecosystems and pose risks to human health if present in drinking water sources [].

Q9: What approaches have been explored for the degradation and removal of this compound from wastewater?

A9: Several methods have been investigated for the decolorization and degradation of this compound, including:

  • Biodegradation: Studies have focused on utilizing white-rot fungi [, ] and bacteria [, ] capable of degrading this compound into less harmful products.
  • Adsorption: Various adsorbent materials, such as leather wastes [] and chitosan-coated cherry stones powder [], have demonstrated the ability to effectively remove this compound from aqueous solutions.
  • Photocatalytic Degradation: Research has explored the use of photocatalysts like MBIR Dowex-1x8 [] and SnO2/CuO/polymer films [] to degrade this compound under UV/Visible light or simulated solar irradiation.

Q10: Are there any alternative dyes that can be used in place of this compound for histological staining?

A10: Yes, several dyes can potentially substitute for this compound in specific staining protocols depending on the target structures and desired staining outcome. Some alternatives include:

  • Ponceau de Xylidine and Woodstain Scarlet: These are isomers of this compound and exhibit similar staining characteristics, particularly at alkaline pH [].
  • Acid Fuchsin: Often used in combination with this compound, it stains cytoplasm and muscle fibers [, ].
  • Crocein Scarlet: This dye shares structural similarities with this compound and may be used as an alternative in some staining protocols [].

Q11: When was this compound first synthesized and what were its initial applications?

A12: this compound holds historical significance as the first commercial bis-azo dye, introduced in 1879 in Biebrich on Rhine, Germany []. Initially, it found widespread use as a textile dye due to its vibrant color.

Q12: How has the research on this compound evolved over time?

A13: While initially employed as a textile dye, this compound's use expanded to encompass biological applications, particularly in histological staining. Research initially focused on understanding its staining mechanisms and optimal staining conditions [, , ]. Later studies explored its interactions with different biomolecules and its utility in distinguishing various tissue components [, ]. More recently, research has shifted towards addressing the environmental impact of this compound and developing efficient methods for its degradation and removal from wastewater [, , , , , , ].

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